molecular formula C19H17ClFN5O B2573223 (4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-chloro-4-fluorophenyl)methanone CAS No. 1421497-50-8

(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-chloro-4-fluorophenyl)methanone

Cat. No.: B2573223
CAS No.: 1421497-50-8
M. Wt: 385.83
InChI Key: AGPAOPUGMGHZET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-chloro-4-fluorophenyl)methanone is a useful research compound. Its molecular formula is C19H17ClFN5O and its molecular weight is 385.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analgesic and Anti-inflammatory Agents

  • A study focused on the synthesis of new Mannich bases of arylpyridazinones, examining their analgesic and anti-inflammatory activities. Among these compounds, one demonstrated promising analgesic and anti-inflammatory properties without causing gastric ulcerogenic effects, indicating the potential for developing new therapeutic agents with minimized side effects (Gökçe et al., 2005).

Anticonvulsant Agents

  • Another study presented the synthesis of novel (5-amino-3-substituted-1, 2, 4-triazin-6-yl) (2-(6-halo-substituted benzo[d]isoxazol-3-yl) pyrrolidin-1-yl) methanone derivatives and evaluated their anticonvulsant activities. The findings suggested that specific derivatives exhibit significant potency as sodium channel blockers, highlighting the potential for new anticonvulsant drug development (Malik & Khan, 2014).

Antiproliferative Activity

  • The synthesis and structural exploration of a novel bioactive heterocycle, including antiproliferative activity evaluation, were conducted in another study. This research emphasizes the importance of structural characterization in identifying compounds with potential antiproliferative effects against cancer cells (Benaka Prasad et al., 2018).

Herbicide Formulation

  • Research on pyridazinone herbicides elucidated their modes of action, including the inhibition of photosynthesis and the Hill reaction in barley. This work contributes to understanding the phytotoxicity mechanisms of pyridazinone compounds and their application in agriculture (Hilton et al., 1969).

Antimicrobial Activity

  • Synthesis and evaluation of new pyridine derivatives for antimicrobial activity have been conducted, revealing modest activity against bacterial and fungal strains. This area of research explores the potential of pyridine derivatives as antimicrobial agents, offering insights into their application in combating infectious diseases (Patel et al., 2011).

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[4-(6-pyrrol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN5O/c20-16-13-14(21)3-4-15(16)19(27)26-11-9-25(10-12-26)18-6-5-17(22-23-18)24-7-1-2-8-24/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPAOPUGMGHZET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=C3)C(=O)C4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.